molecular formula C19H15F3N4O B13571628 1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B13571628
M. Wt: 372.3 g/mol
InChI Key: SHOFVRCYBVWJLH-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a triazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Uniqueness: 1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide stands out due to its combination of a cyclopropane ring, triazole moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H15F3N4O

Molecular Weight

372.3 g/mol

IUPAC Name

1-phenyl-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C19H15F3N4O/c20-19(21,22)14-6-7-16(26-12-23-11-24-26)15(10-14)25-17(27)18(8-9-18)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

SHOFVRCYBVWJLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4C=NC=N4

Origin of Product

United States

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